

Spectral Characterization of 3-Acetyl-4(3H)-quinazolinone: A Technical Guide

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Compound of Interest

Compound Name: 4(3H)-Quinazolinone, 3-acetyl-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 3-acetyl-4(3H)-quinazolinone, a derivative of the versatile 4(3H)-quinazolinone scaffold. Quinazolinone derivatives are a significant class of heterocyclic compounds, widely recognized for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2][3][4][5][6][7]} A thorough understanding of their structural and spectroscopic properties is paramount for the design and development of new therapeutic agents.

This document outlines the expected spectral data for 3-acetyl-4(3H)-quinazolinone based on the known characteristics of the quinazolinone core and related substituted analogs. It also provides detailed, generalized experimental protocols for the key spectroscopic techniques used in its characterization.

Molecular Structure

Chemical Name: 3-(2-oxopropyl)quinazolin-4(3H)-one Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol Structure:

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Figure 1. Chemical Structure of 3-Acetyl-4(3H)-quinazolinone.

Expected Spectral Data

The following tables summarize the anticipated quantitative data from various spectroscopic techniques for the structural elucidation of 3-acetyl-4(3H)-quinazolinone. These predictions are based on spectral data reported for analogous 3-substituted and 2,3-disubstituted 4(3H)-quinazolinones.[8][9][10]

Table 1: 1H NMR Spectral Data (Expected)

(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.25	dd	1H	H-5
~7.75	ddd	1H	H-7
~7.68	d	1H	H-8
~7.45	ddd	1H	H-6
~8.15	s	1H	H-2
~4.90	s	2H	N-CH ₂
~2.20	s	3H	CO-CH ₃

Table 2: 13C NMR Spectral Data (Expected)

(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~205.0	C=O (ketone)
~161.0	C=O (amide, C-4)
~148.0	C-8a
~145.0	C-2
~134.5	C-7
~127.5	C-5
~127.0	C-6
~126.5	C-8
~121.0	C-4a
~50.0	N-CH ₂
~29.0	CH ₃

Table 3: FT-IR Spectral Data (Expected)

(KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ketone)
~1685	Strong	C=O stretch (amide, quinazolinone)
~1610, 1580	Medium-Strong	C=N stretch, C=C stretch (aromatic)
~1470	Medium	CH ₂ bend
~1360	Medium	CH ₃ bend
~770	Strong	Ortho-disubstituted benzene C-H bend

Table 4: Mass Spectrometry Data (Expected)

(Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
202	High	[M] ⁺ (Molecular Ion)
160	Medium	[M - CH ₂ =C=O] ⁺
145	High	[M - COCH ₃ - H] ⁺
119	Medium	[C ₈ H ₅ N ₂] ⁺
90	Medium	[C ₆ H ₄ N] ⁺
43	Very High	[CH ₃ CO] ⁺

Table 5: UV-Visible Spectral Data (Expected)

(Solvent: Acetonitrile)

λ_{max} (nm)	Transition
~240-250	$\pi \rightarrow \pi^*$ (aromatic ring)
~310-325	$n \rightarrow \pi^*$ (carbonyl groups)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral characterization of 3-acetyl-4(3H)-quinazolinone.

Synthesis of 3-Acetyl-4(3H)-quinazolinone

A common route for synthesizing 3-substituted-4(3H)-quinazolinones involves the reaction of a 2-unsubstituted-4(3H)-quinazolinone with an appropriate alkylating agent.

Materials:

- 4(3H)-Quinazolinone
- Chloroacetone
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Deionized water

Procedure:

- To a solution of 4(3H)-quinazolinone (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.

- Add chloroacetone (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-acetyl-4(3H)-quinazolinone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- The sample is dissolved in deuterated chloroform (CDCl_3).
- Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[\[10\]](#)
- Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- The IR spectrum is recorded on an FT-IR spectrometer.
- The sample is prepared as a potassium bromide (KBr) pellet.
- The spectrum is scanned in the range of 4000-400 cm^{-1} .[\[11\]](#)

Mass Spectrometry (MS):

- Electron ionization mass spectra are obtained on a mass spectrometer.

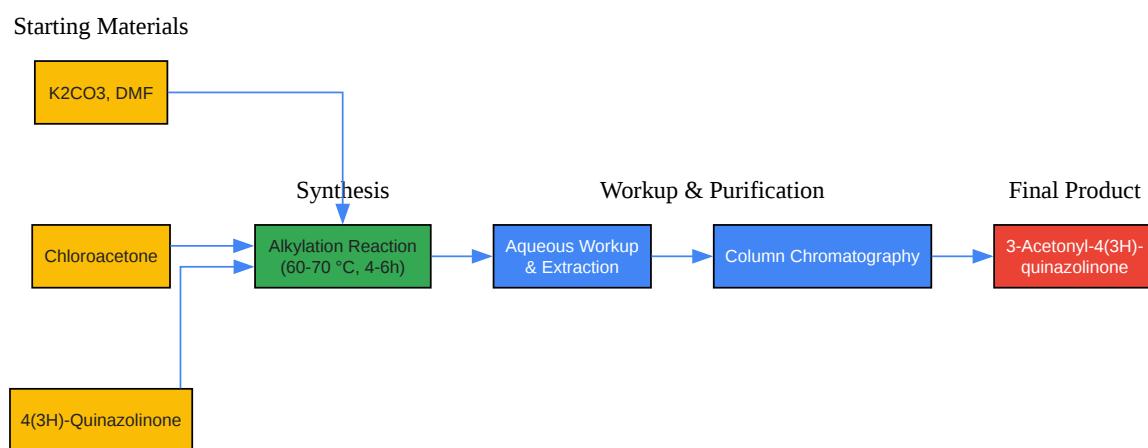
- The sample is introduced via a direct insertion probe.
- The ionization energy is set to 70 eV.

UV-Visible (UV-Vis) Spectroscopy:

- The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.
- The sample is dissolved in a UV-grade solvent such as acetonitrile.
- The spectrum is scanned over a range of 200-800 nm.[12][13]

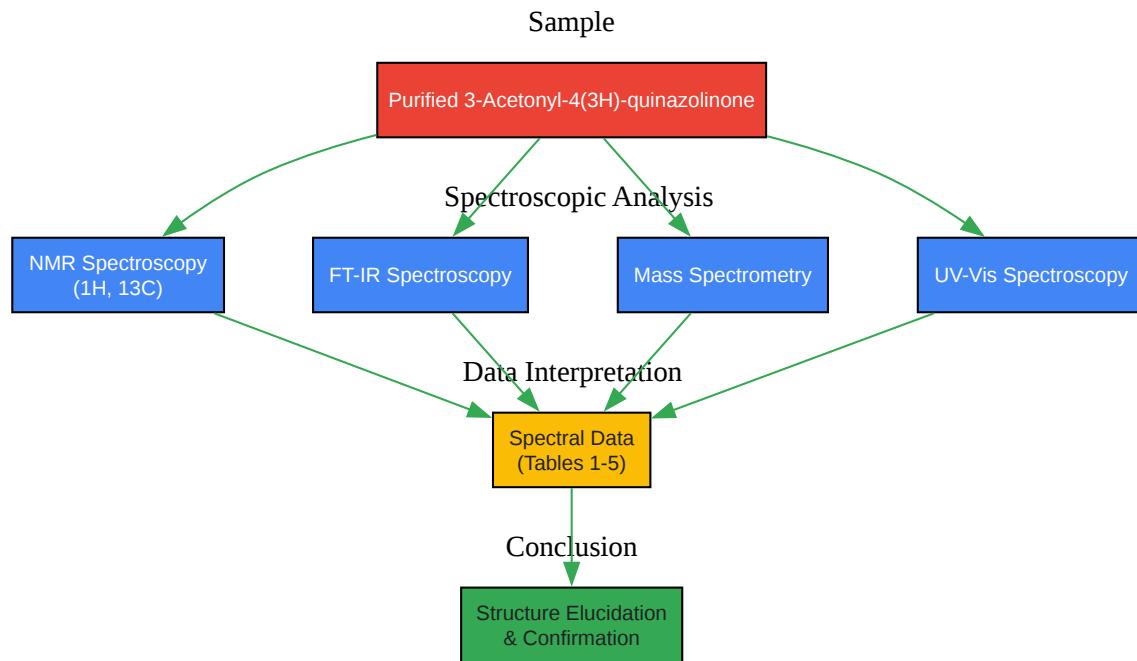
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of 3-acetonyl-4(3H)-quinazolinone.



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Caption: Synthetic workflow for 3-acetonyl-4(3H)-quinazolinone.



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Caption: Workflow for spectral characterization and structure elucidation.

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